Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture
The (S)-1-methylpyrrolidin-3-amine hydrochloride is commercially available with an enantiomeric excess (ee) of ≥98%, a critical specification for asymmetric synthesis where the presence of the (R)-enantiomer can alter reaction stereoselectivity and final product ee. In contrast, the racemic mixture (CAS 13220-27-4) offers no stereochemical control, leading to a 50:50 mixture of enantiomers and a 0% ee . This difference is quantified by chiral HPLC analysis, where the (S)-form exhibits a single peak with >98% area under the curve, while the racemate shows two equal peaks .
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥98% (S)-enantiomer |
| Comparator Or Baseline | Racemic 1-methylpyrrolidin-3-amine (CAS 13220-27-4), 0% ee |
| Quantified Difference | ≥98% ee vs. 0% ee |
| Conditions | Chiral HPLC analysis; vendor specification (e.g., Leyan, 98%+ purity) |
Why This Matters
For asymmetric synthesis, using a single enantiomer eliminates the need for subsequent chiral resolution steps, reduces waste, and ensures consistent diastereomeric ratios in downstream products.
- [1] PubChem. (2026). Compound Summary for CID 21307223, (3S)-1-methylpyrrolidin-3-amine. National Center for Biotechnology Information. View Source
